(5-Amino-2-methoxyphenyl)boronic acid
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Overview
Description
(5-Amino-2-methoxyphenyl)boronic acid is an organoboron compound with the molecular formula C7H10BNO3 It is a derivative of phenylboronic acid, where the phenyl ring is substituted with an amino group at the 5-position and a methoxy group at the 2-position
Scientific Research Applications
(5-Amino-2-methoxyphenyl)boronic acid has a wide range of applications in scientific research, including:
Mechanism of Action
Target of Action
The primary target of (5-Amino-2-methoxyphenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition process where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The compound plays a significant role in the SM coupling reaction , which is a key biochemical pathway . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway leads to the formation of new carbon–carbon bonds .
Pharmacokinetics
It’s known that boronic acids and their esters, in general, are only marginally stable in water . This suggests that the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties could be influenced by its stability in aqueous environments .
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds through the SM coupling reaction . This leads to the creation of new organic compounds, expanding the diversity of molecules that can be synthesized .
Action Environment
The action of this compound is influenced by environmental factors. For instance, the pH strongly influences the rate of the reaction . The compound’s action, efficacy, and stability could also be affected by its susceptibility to hydrolysis, especially at physiological pH .
Safety and Hazards
Future Directions
Boronic acids, including “(5-Amino-2-methoxyphenyl)boronic acid”, are increasingly utilized in diverse areas of research. They are used in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics . The key interaction of boronic acids with diols allows utilization in these areas .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Amino-2-methoxyphenyl)boronic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-methoxyaniline, which serves as the starting material.
Borylation: The borylation process involves the reaction of 2-methoxyaniline with a boron-containing reagent, such as boronic acid or boronate ester, under suitable conditions. This step often requires the use of a palladium catalyst and a base to facilitate the formation of the boronic acid derivative.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale borylation reactions using automated reactors and continuous flow processes. These methods ensure consistent product quality and high yield while minimizing the use of hazardous reagents and reducing waste.
Chemical Reactions Analysis
Types of Reactions
(5-Amino-2-methoxyphenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Common Reagents and Conditions
Palladium Catalyst: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate, used for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride, used for reduction reactions.
Major Products Formed
Biaryl Derivatives: Formed through Suzuki-Miyaura coupling reactions.
Phenol Derivatives: Formed through oxidation reactions.
Amine Derivatives: Formed through reduction reactions.
Comparison with Similar Compounds
Similar Compounds
(2-Methoxyphenyl)boronic acid: Similar structure but lacks the amino group at the 5-position.
(4-Methoxyphenyl)boronic acid: Similar structure but the methoxy group is at the 4-position instead of the 2-position.
(5-Formyl-2-methoxyphenyl)boronic acid: Similar structure but has a formyl group at the 5-position instead of an amino group.
Uniqueness
(5-Amino-2-methoxyphenyl)boronic acid is unique due to the presence of both an amino group and a methoxy group on the phenyl ring. This combination of functional groups allows for a wide range of chemical reactions and interactions, making it a versatile compound in organic synthesis and scientific research.
Properties
IUPAC Name |
(5-amino-2-methoxyphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BNO3/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4,10-11H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYRARRKVKUQXDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)N)OC)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.97 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
948592-70-9 |
Source
|
Record name | (5-amino-2-methoxyphenyl)boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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